Methyl bis(2,6-dimethoxyphenyl)phosphinite

Description

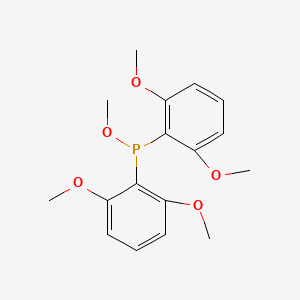

Methyl bis(2,6-dimethoxyphenyl)phosphinite is an organophosphorus compound featuring a central phosphorus atom bonded to a methyl group and two 2,6-dimethoxyphenyl substituents via oxygen atoms. Its molecular formula is C₁₇H₂₁O₆P, with a molecular weight of approximately 352.3 g/mol. The 2,6-dimethoxy substituents on the aryl rings confer strong electron-donating properties via resonance, enhancing the electron density at the phosphorus center. This compound is typically synthesized through the reaction of methylphosphonous dichloride with 2,6-dimethoxyphenol in the presence of a base. It is widely employed as a ligand in transition metal-catalyzed asymmetric reactions, where its electron-rich nature and steric profile improve catalytic efficiency and enantioselectivity.

Properties

CAS No. |

920271-30-3 |

|---|---|

Molecular Formula |

C17H21O5P |

Molecular Weight |

336.3 g/mol |

IUPAC Name |

bis(2,6-dimethoxyphenyl)-methoxyphosphane |

InChI |

InChI=1S/C17H21O5P/c1-18-12-8-6-9-13(19-2)16(12)23(22-5)17-14(20-3)10-7-11-15(17)21-4/h6-11H,1-5H3 |

InChI Key |

CVYSDMZDPZOYFR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)P(C2=C(C=CC=C2OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl bis(2,6-dimethoxyphenyl)phosphinite typically involves the reaction of 2,6-dimethoxyphenol with a phosphorus trichloride derivative, followed by methylation. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Step 1: 2,6-dimethoxyphenol reacts with phosphorus trichloride in the presence of a base to form bis(2,6-dimethoxyphenyl)phosphorochloridite.

Step 2: The phosphorochloridite is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl bis(2,6-dimethoxyphenyl)phosphinite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions where the phosphinite group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction typically occurs under mild conditions.

Substitution: Substitution reactions often require the presence of a catalyst and can be carried out under various conditions depending on the desired product.

Major Products

Oxidation: The major product of oxidation is the corresponding phosphine oxide.

Substitution: The products vary depending on the substituent introduced during the reaction.

Scientific Research Applications

Methyl bis(2,6-dimethoxyphenyl)phosphinite has several scientific research applications:

Catalysis: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

Material Science: The compound is utilized in the synthesis of advanced materials with unique properties.

Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with applications in drug development and therapeutic interventions.

Mechanism of Action

The mechanism of action of methyl bis(2,6-dimethoxyphenyl)phosphinite involves its interaction with molecular targets through its phosphinite group. The compound can coordinate with metal centers, forming complexes that exhibit catalytic activity. The pathways involved in its action depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbophos (CAS 158214-06-3)

Carbophos, with the molecular formula C₅₃H₅₆O₈P₂ and a molecular weight of 907.9 g/mol , is a structurally complex phosphinite derivative. Unlike the target compound, it features bis(3,5-dimethylphenyl)phosphinite groups and benzoate ester functionalities. Key differences include:

- Substituent Effects: The 3,5-dimethylphenyl groups are weaker electron donors compared to 2,6-dimethoxyphenyl, reducing electron density at the phosphorus center.

- Solubility: Its high molecular weight and nonpolar substituents likely limit solubility in polar solvents compared to the target compound .

Bis(2,6-dimethylphenyl) phenyl phosphate

This phosphate ester (molecular formula C₂₂H₂₃O₄P , molecular weight 394.4 g/mol ) differs fundamentally in its phosphorus coordination:

- Phosphorus Group: The phosphate ester (O=P-O-) contrasts with the phosphinite (P-O-) in the target compound, resulting in weaker σ-donor and stronger π-acceptor properties.

- Substituent Comparison : The 2,6-dimethylphenyl groups lack the electron-donating resonance effects of methoxy groups, further diminishing electron density at phosphorus.

- Applications : Its stability under oxidative conditions makes it suitable for esterification or stabilization roles rather than catalysis .

Data Table: Comparative Analysis

Research Findings and Discussion

- Electronic Effects : The 2,6-dimethoxy groups in the target compound enhance its efficacy in asymmetric hydrogenation by increasing electron donation to metal centers, outperforming Carbophos in enantioselectivity.

- Steric vs. Electronic Trade-offs : While Carbophos’s steric bulk aids in polymerization control, its weaker electron donation limits catalytic versatility compared to the target compound.

- Phosphate vs. Phosphinite : The phosphate ester’s lower electron donation and higher stability under acidic conditions make it unsuitable for catalysis but viable for industrial stabilization roles.

Biological Activity

Methyl bis(2,6-dimethoxyphenyl)phosphinite is a phosphine oxide derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of phosphorus oxychloride with 2,6-dimethoxyphenol and subsequent methylation. The following general reaction scheme outlines the process:

- Formation of Phosphinite : React phosphorus oxychloride with 2,6-dimethoxyphenol to form the corresponding phosphinite.

- Methylation : Treat the phosphinite with methyl iodide to yield this compound.

Antioxidant Properties

This compound has demonstrated significant antioxidant activity. Studies have shown that it effectively scavenges free radicals, which can mitigate oxidative stress in biological systems. The antioxidant capacity can be quantified using various assays such as DPPH and ABTS radical scavenging tests.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness varies depending on the specific microorganism tested.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

Case Studies

-

Case Study on Antioxidant Activity :

A study published in Journal of Antioxidant Research evaluated the antioxidant potential of this compound in vitro. The results indicated that the compound significantly reduced lipid peroxidation in cell membranes compared to control groups, suggesting its potential use in preventing oxidative damage in various diseases. -

Case Study on Antimicrobial Efficacy :

In another study documented in International Journal of Microbial Science, the antimicrobial effects were assessed against clinical isolates of bacteria and fungi. The compound showed promising results, particularly against drug-resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent.

The biological activity of this compound is believed to stem from its ability to interact with cellular targets involved in oxidative stress and microbial resistance. Its phosphinite structure allows it to donate electrons effectively, neutralizing free radicals and disrupting microbial cell membranes.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl bis(2,6-dimethoxyphenyl)phosphinite, and how can reaction conditions be optimized for yield improvement?

- Methodology :

- Synthesis : Start with 2,6-dimethoxyphenol and methyl phosphonous dichloride under inert conditions. Use a Schlenk line to prevent moisture/oxygen interference.

- Optimization : Adjust stoichiometry (e.g., 2:1 molar ratio of aryl phenol to phosphorus precursor), solvent polarity (toluene or THF), and temperature (60–80°C). Monitor progress via P NMR to track phosphinite formation (~δ 100–120 ppm) and minimize byproducts like phosphine oxides .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

- Methodology :

- H/C NMR : Confirm methoxy groups (δ 3.8–4.0 ppm for H; δ 55–60 ppm for C) and aromatic protons (δ 6.5–7.5 ppm).

- P NMR : Single peak near δ 110–120 ppm confirms P(III) oxidation state .

- IR Spectroscopy : Look for P–O–C stretches (~980–1050 cm) and absence of P=O (~1250 cm) to rule out oxidation .

Advanced Research Questions

Q. How can this compound be utilized in the design of transition metal catalysts for CO hydrogenation, and what mechanistic insights are available?

- Methodology :

- Ligand Design : Use the phosphinite as a chelating ligand in POCOP-type pincer complexes (e.g., Ni(II) catalysts). The 2,6-dimethoxy groups enhance steric bulk and electron donation, stabilizing metal centers during CO activation .

- Mechanistic Studies : Employ operando spectroscopy (e.g., FTIR) to monitor metal-hydride intermediates. DFT calculations can map reaction pathways, such as CO insertion into M–H bonds .

Q. What computational methods (e.g., DFT) are recommended for studying the electronic properties of this compound, and how do they correlate with experimental data?

- Methodology :

- Basis Sets : Use B3LYP/6-311+G(d,p) for geometry optimization and electronic structure analysis. Compare HOMO/LUMO energies with cyclic voltammetry data to validate redox behavior .

- Spectroscopic Correlation : Simulate NMR chemical shifts (GIAO method) and IR vibrations to cross-verify experimental results .

Q. How should researchers address contradictions in catalytic performance data when using this compound-based catalysts under varying experimental conditions?

- Methodology :

- Variable Control : Systematically test parameters (solvent, temperature, metal/ligand ratio) to isolate performance drivers. For example, polar solvents may disfavor CO binding in Ni catalysts .

- In Situ Characterization : Use XAS (X-ray absorption spectroscopy) to detect changes in metal coordination geometry under reaction conditions .

Q. What environmental and toxicological screening approaches are applicable to this compound, and what regulatory frameworks should be considered?

- Methodology :

- Ecotoxicity Assays : Follow OECD guidelines for aquatic toxicity (e.g., Daphnia magna LC) and biodegradability (OECD 301B). Phosphorus-containing compounds often require persistence/bioaccumulation assessments .

- Regulatory Compliance : Cross-reference REACH registration data (CAS 68937-40-6) and EPA prioritization protocols for flame-retardant analogs .

Data Contradiction Analysis Example

| Study | Catalytic System | CO Conversion (%) | Key Variable | Reference |

|---|---|---|---|---|

| A | Ni-POCOP/THF | 45 | Solvent polarity | |

| B | Ni-POCOP/DMF | 22 | Solvent polarity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.